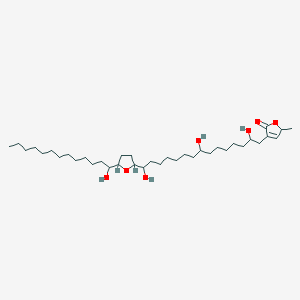![molecular formula C15H13BrClN3O2S B238570 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide is a chemical compound that has been synthesized for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various biological and chemical experiments.
Mécanisme D'action
The mechanism of action of 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins by binding to them and disrupting their function. This compound has been shown to have inhibitory effects on various enzymes, including tyrosinase and carbonic anhydrase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have antioxidant and anticancer properties. It has also been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide in lab experiments is its unique structure, which allows for the synthesis of various other compounds. This compound can also be used as a tool compound for studying the mechanism of action of various enzymes and proteins. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide. One area of research could focus on the synthesis of new compounds using this compound as a starting material. Another area of research could focus on the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, further research could be done to determine the toxicity of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide involves several steps. The first step involves the reaction of 5-chloropyridine-2-carbonyl chloride with thiourea to form 5-chloropyridine-2-carbonyl isothiocyanate. The second step involves the reaction of 4-ethoxyaniline with 5-chloropyridine-2-carbonyl isothiocyanate to form 4-ethoxy-N-(5-chloropyridin-2-yl)thiourea. The final step involves the reaction of 4-ethoxy-N-(5-chloropyridin-2-yl)thiourea with bromoacetyl bromide to form this compound.
Applications De Recherche Scientifique
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound can be used as a starting material for the synthesis of various other compounds that can be used for drug discovery and development. It can also be used as a tool compound for studying the mechanism of action of various enzymes and proteins.
Propriétés
Formule moléculaire |
C15H13BrClN3O2S |
|---|---|
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C15H13BrClN3O2S/c1-2-22-12-5-3-9(7-11(12)16)14(21)20-15(23)19-13-6-4-10(17)8-18-13/h3-8H,2H2,1H3,(H2,18,19,20,21,23) |
Clé InChI |
UFXFNBPHRUZBCS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Br |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)



![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)





![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)